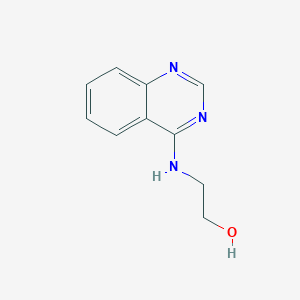

2-(Quinazolin-4-ylamino)ethanol

描述

2-(Quinazolin-4-ylamino)ethanol is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. These compounds are characterized by the presence of a quinazoline ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. The presence of the quinazoline moiety imparts various pharmacological properties to these compounds, making them valuable in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinazolin-4-ylamino)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-substituted-3,1-benzoxazin-4-ones with appropriate amines. For example, the reaction of 2-substituted-3,1-benzoxazin-4-ones with ethanolamine in the presence of a base such as sodium ethoxide can yield this compound .

Another method involves the use of Aza-reactions, such as the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates. The condensation of these substrates forms the desired quinazoline derivative .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. These methods may include microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to enhance the efficiency and yield of the desired product .

化学反应分析

Types of Reactions

2-(Quinazolin-4-ylamino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to form substituted quinazoline derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated reagents such as bromoethane, chloroethane, etc.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .

科学研究应用

Medicinal Chemistry

2-(Quinazolin-4-ylamino)ethanol is primarily utilized as a precursor in the synthesis of various bioactive compounds. Its structural features enable it to be modified to develop new pharmaceuticals targeting diseases such as cancer and infections.

Key Therapeutic Areas:

- Anticancer Activity: Research indicates that quinazoline derivatives demonstrate significant inhibitory effects on cancer cell lines. For instance, derivatives have shown potent inhibitory activities against breast cancer resistance proteins and P-glycoproteins, which are critical in multidrug resistance in cancer therapy .

- Antimicrobial Properties: The compound exhibits broad-spectrum antimicrobial activity and has been studied for its effectiveness against various bacterial strains, including those that form biofilms.

Biological Studies

Various studies have explored the biological implications of this compound:

- Inhibition of Enzymatic Activity: The compound has been investigated for its ability to inhibit enzymes related to disease processes, such as α-glucosidase, which is involved in glucose metabolism.

- Cellular Effects: Quinazoline derivatives have been shown to induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapies .

Industrial Applications

In the pharmaceutical industry, this compound serves as a key intermediate in synthesizing various drugs. Its derivatives are being explored for agrochemical applications as well. The compound's unique structure allows it to be adapted for different chemical reactions, enhancing its utility in drug discovery programs.

Case Studies and Research Findings

Several studies have documented the efficacy of quinazoline derivatives:

- Antileishmanial Activity: A series of N2,N4-disubstituted quinazoline derivatives were synthesized and tested against Leishmania donovani, demonstrating significant antileishmanial activity with promising EC50 values .

- Antitubercular Agents: Research has identified quinazoline derivatives with potent antitubercular actions through molecular hybridization strategies targeting specific enzymes involved in tuberculosis pathogenesis .

- Synthesis of Novel Derivatives: Various synthetic routes have been developed for creating new quinazoline compounds that exhibit enhanced biological activities, showcasing the versatility of this compound as a building block .

作用机制

The mechanism of action of 2-(Quinazolin-4-ylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

相似化合物的比较

Similar Compounds

Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.

Doxazosin: Used for the treatment of hypertension and benign prostatic hyperplasia.

Erlotinib: Used for the treatment of non-small cell lung cancer and pancreatic cancer.

Gefitinib: Used for the treatment of non-small cell lung cancer

Uniqueness

2-(Quinazolin-4-ylamino)ethanol is unique due to its specific structure and the presence of the ethanolamine moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in medicinal chemistry .

生物活性

2-(Quinazolin-4-ylamino)ethanol is a compound belonging to the quinazoline class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, are characterized by their fused bicyclic structure comprising a benzene ring and a pyrimidine ring. These compounds have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For instance, it interacts with α-glucosidase, which is crucial in carbohydrate metabolism.

- Anticancer Activity : Research indicates that quinazoline derivatives can inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are associated with drug resistance in cancer therapy .

- Antimicrobial Properties : this compound exhibits broad-spectrum antimicrobial activity, inhibiting biofilm formation in bacteria and showing efficacy against various strains of pathogens such as Staphylococcus aureus and Candida albicans .

Table: Summary of Biological Activities

Case Studies

- Anticancer Research : A study investigated the synthesis of quinazolinamine derivatives, revealing that certain derivatives exhibited potent inhibitory activities against cancer cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the quinazoline ring significantly enhanced anticancer efficacy .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various quinazoline derivatives, including this compound. The findings demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values indicating strong antimicrobial potential .

- Enzyme Inhibition Studies : Research on enzyme inhibition highlighted the role of this compound in modulating metabolic pathways by inhibiting α-glucosidase. This activity suggests potential applications in managing diabetes through carbohydrate metabolism regulation.

属性

IUPAC Name |

2-(quinazolin-4-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-6-5-11-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,14H,5-6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGHRZZPHNOWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279569 | |

| Record name | 2-(quinazolin-4-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-59-6 | |

| Record name | NSC13215 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(quinazolin-4-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。